3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
CAS No.: 1803604-11-6
Cat. No.: VC2895842
Molecular Formula: C12H15ClF3NO
Molecular Weight: 281.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803604-11-6 |
|---|---|
| Molecular Formula | C12H15ClF3NO |
| Molecular Weight | 281.7 g/mol |
| IUPAC Name | 3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11;/h1-4H,5-8,16H2;1H |
| Standard InChI Key | CJVAJJFUXSJCFG-UHFFFAOYSA-N |
| SMILES | C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl |
| Canonical SMILES | C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride is a crystalline solid with the molecular formula C₁₂H₁₅ClF₃NO and a molecular weight of 281.7 g/mol. The compound is characterized by its white to off-white appearance and moderate solubility in polar organic solvents. Its crystalline nature contributes to its stability under standard laboratory conditions, making it suitable for various chemical manipulations and storage. The compound's CAS registry number is 1803604-11-6, indicating it is a relatively recent addition to the chemical registry database and reflecting its emerging importance in chemical research.
Structural Characteristics
The structure of 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride comprises several key features that contribute to its chemical and potential biological properties. The compound contains an oxolane (tetrahydrofuran) ring with a quaternary carbon at the 3-position. This carbon serves as an attachment point for both an amino group and a 4-(trifluoromethyl)phenylmethyl substituent. The presence of the trifluoromethyl group on the phenyl ring is particularly significant as it introduces unique electronic and steric effects that can influence the compound's lipophilicity, membrane permeability, and metabolic stability.
The amino group at the quaternary carbon exists as an ammonium salt due to protonation by hydrochloric acid, forming the hydrochloride salt. This salt formation typically improves solubility in aqueous environments compared to the free base form, which is an important consideration for pharmaceutical applications .
Chemical Identifiers and Nomenclature
Table 1: Chemical Identifiers of 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1803604-11-6 |
| Molecular Formula | C₁₂H₁₅ClF₃NO |
| Molecular Weight | 281.7 g/mol |
| IUPAC Name | 3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11;/h1-4H,5-8,16H2;1H |
| Standard InChIKey | CJVAJJFUXSJCFG-UHFFFAOYSA-N |
| SMILES | C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl |
| Canonical SMILES | C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl |
| PubChem Compound ID | 119031149 |
The compound follows systematic IUPAC nomenclature rules, with the name reflecting its structural components: the oxolane (tetrahydrofuran) ring, the trifluoromethylphenyl group, and the amino functionality. The various identifiers in the table provide standardized means of referencing this compound across chemical databases and literature.
Structural Relationships with Similar Compounds
Comparative Analysis
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride shares structural similarities with several other compounds that incorporate trifluoromethyl groups, oxolane/oxetane rings, and amine functionalities. Understanding these relationships can provide insights into the compound's potential properties and applications.
Table 3: Structural Comparison with Related Compounds
| Compound | Structural Similarities | Structural Differences | Potential Implications |
|---|---|---|---|
| 3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride | Contains trifluoromethyl group and amine functionality as hydrochloride salt | Features oxetane instead of oxolane ring; has bromo substituent; trifluoromethyl in ortho position | Different ring size affects conformational properties; bromo substituent provides site for further functionalization |
| 3-({4-[4-(Trifluoromethoxy)phenyl]-1H-imidazol-2-yl}methyl)oxetan-3-amine | Contains oxetan-3-amine core structure | Features imidazole ring and trifluoromethoxy group | Imidazole introduces potential for hydrogen bonding; oxetane has different ring strain than oxolane |
| 4-(Trifluoromethyl)oxolan-3-amine hydrochloride | Contains oxolane ring and trifluoromethyl group | Trifluoromethyl directly attached to ring rather than on phenyl | Direct attachment of trifluoromethyl likely affects conformational properties and reactivity |
These structural relationships highlight the versatility of the basic scaffold and suggest potential directions for structural modification to optimize properties for specific applications. The positioning of the trifluoromethyl group, the choice of heterocyclic ring, and the nature of other substituents can all significantly influence the compound's physical, chemical, and potentially biological properties .
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